![molecular formula C7H6N2O B1451602 2-Cyano-3-methylpyridine 1-oxide CAS No. 159727-88-5](/img/structure/B1451602.png)
2-Cyano-3-methylpyridine 1-oxide
Overview
Description
2-Cyano-3-methylpyridine 1-oxide is a chemical compound with the molecular formula C7H6N2O . It is a solid substance and is considered to be a derivative of pyridine .
Molecular Structure Analysis
The molecular structure of 2-Cyano-3-methylpyridine 1-oxide consists of a pyridine ring with a nitrile group attached to the 2-position and a methyl group attached to the 3-position .Physical And Chemical Properties Analysis
2-Cyano-3-methylpyridine 1-oxide is a solid substance . It has a molecular weight of 134.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Pharmaceutical Synthesis
2-Cyano-3-methylpyridine 1-oxide: is a key intermediate in the synthesis of several pharmaceutical compounds. It is particularly important in the production of antihistamines and anti-inflammatory drugs such as Azatidine, Loratadine, Desloratadine, and Rupatadine . These medications are widely used to treat allergies and related symptoms, showcasing the compound’s significance in improving human health.
Nutritional Science
Although not directly related to 2-Cyano-3-methylpyridine 1-oxide , its structural analogs play a role in the synthesis of nicotinic acid , which is essential for human nutrition. This highlights the importance of pyridine derivatives in the broader context of health and well-being.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that cyano and pyridine groups in organic compounds often participate in various chemical reactions, suggesting that 2-cyano-3-methylpyridine 1-oxide could interact with its targets through these functional groups .
Action Environment
The compound is a solid at room temperature and should be stored in a dry environment . Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence its action, efficacy, and stability .
properties
IUPAC Name |
3-methyl-1-oxidopyridin-1-ium-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-6-3-2-4-9(10)7(6)5-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXYVTPSEMLVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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